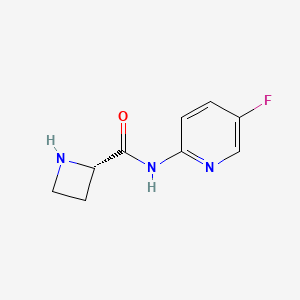

(S)-N-(5-Fluoropyridin-2-yl)azetidine-2-carboxamide

Description

(S)-N-(5-Fluoropyridin-2-yl)azetidine-2-carboxamide is a small-molecule compound featuring a chiral azetidine (four-membered saturated ring) backbone linked to a 5-fluoropyridin-2-yl group via a carboxamide bond. The fluorine atom on the pyridine ring enhances electronegativity and metabolic stability, which is a common strategy in drug design to improve bioavailability and target binding .

Properties

Molecular Formula |

C9H10FN3O |

|---|---|

Molecular Weight |

195.19 g/mol |

IUPAC Name |

(2S)-N-(5-fluoropyridin-2-yl)azetidine-2-carboxamide |

InChI |

InChI=1S/C9H10FN3O/c10-6-1-2-8(12-5-6)13-9(14)7-3-4-11-7/h1-2,5,7,11H,3-4H2,(H,12,13,14)/t7-/m0/s1 |

InChI Key |

WYOYMRFKHMLJGD-ZETCQYMHSA-N |

Isomeric SMILES |

C1CN[C@@H]1C(=O)NC2=NC=C(C=C2)F |

Canonical SMILES |

C1CNC1C(=O)NC2=NC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(5-Fluoropyridin-2-yl)azetidine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Azetidine Ring: This step involves the cyclization of a suitable precursor to form the azetidine ring.

Introduction of the Fluoropyridine Moiety: The fluoropyridine group is introduced through a nucleophilic substitution reaction, where a fluorine atom replaces a leaving group on the pyridine ring.

Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of (S)-N-(5-Fluoropyridin-2-yl)azetidine-2-carboxamide may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(5-Fluoropyridin-2-yl)azetidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyridine ring.

Scientific Research Applications

(S)-N-(5-Fluoropyridin-2-yl)azetidine-2-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-N-(5-Fluoropyridin-2-yl)azetidine-2-carboxamide involves its interaction with specific molecular targets. The fluoropyridine moiety can enhance binding affinity to certain enzymes or receptors, while the azetidine ring may contribute to the compound’s overall stability and reactivity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

(S)-N-(5-Fluoropyridin-2-yl)azetidine-2-carboxamide vs. Lemborexant

- Core Structure: The target compound utilizes an azetidine ring, while lemborexant employs a cyclopropane ring.

- Substituents : Both compounds share the N-(5-fluoropyridin-2-yl) group, critical for orexin receptor interactions. Lemborexant, however, includes additional substituents like a dimethylpyrimidinyloxy group and a 3-fluorophenyl moiety, contributing to its dual orexin receptor (OX1R/OX2R) antagonism .

Target Compound vs. Compound 7k ()

Compound 7k (from ) features the same azetidine-carboxamide core but extends into a highly complex structure with peptide-like chains and a dihydropyrimido[4,5-d]pyrimidin-2-one group. This complexity likely enhances target specificity but reduces metabolic stability compared to the simpler target compound .

Target Compound vs. 5-Chloro-2-Pyridinyl Analogs ()

Pharmacological and Biochemical Comparisons

Key Features and Hypothesized Mechanisms

*Calculated based on molecular formula C₉H₁₀FN₃O.

Receptor Selectivity and Binding

- Fluorine vs. Chlorine : Fluorine’s electronegativity and small atomic radius favor stronger hydrogen bonding with orexin receptors compared to chlorine .

- Azetidine vs.

Clinical and Therapeutic Implications

While lemborexant’s clinical success highlights the therapeutic value of N-(5-fluoropyridin-2-yl) carboxamides in insomnia, the target compound’s simpler structure may offer advantages in synthetic accessibility and pharmacokinetic tuning. However, its smaller size could limit receptor selectivity, necessitating further optimization.

Biological Activity

(S)-N-(5-Fluoropyridin-2-yl)azetidine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of (S)-N-(5-Fluoropyridin-2-yl)azetidine-2-carboxamide includes an azetidine ring substituted with a 5-fluoropyridine moiety and a carboxamide group. This unique structure is believed to contribute to its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes involved in cancer cell proliferation and survival. The presence of the fluorine atom in the pyridine ring can enhance the compound's lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of (S)-N-(5-Fluoropyridin-2-yl)azetidine-2-carboxamide. In vitro assays have demonstrated significant cytotoxic effects against several cancer cell lines, including:

- MCF-7 (breast cancer)

- HCT116 (colon cancer)

- A549 (lung cancer)

The compound showed IC50 values in the low micromolar range, indicating potent activity. For example, one study reported an IC50 value of approximately 1.5 µM against MCF-7 cells, suggesting that it effectively inhibits cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Structure-Activity Relationships (SAR)

The SAR studies highlight that modifications to the azetidine and pyridine rings can significantly influence biological activity. For instance:

| Compound Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increased cytotoxicity |

| Variation in chain length of substituents | Altered pharmacokinetics |

| Substitution patterns on the pyridine ring | Enhanced selectivity for cancer cells |

Case Studies

- In vitro Evaluation : A study evaluated (S)-N-(5-Fluoropyridin-2-yl)azetidine-2-carboxamide against various human cancer cell lines. The results indicated a dose-dependent response, with significant inhibition observed at concentrations above 1 µM. Flow cytometry analysis revealed that treated cells underwent apoptosis, evidenced by increased annexin V staining.

- In vivo Studies : Preliminary animal studies have shown that administration of this compound resulted in reduced tumor growth in xenograft models. Tumor size was measured over time, revealing a statistically significant reduction compared to control groups.

- Mechanistic Insights : Further investigations into the mechanism of action revealed that (S)-N-(5-Fluoropyridin-2-yl)azetidine-2-carboxamide may inhibit specific kinases involved in cell signaling pathways crucial for tumor growth and survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.